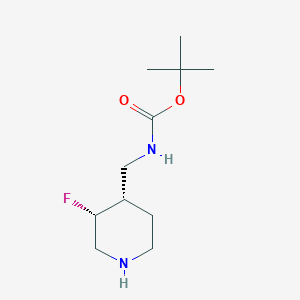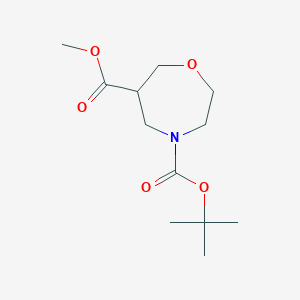
1,3-Dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidin-5-sulfonamid-hydrochlorid
Übersicht
Beschreibung
1,3-dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN4O4S and its molecular weight is 338.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Die Verbindung gehört zur Imidazol-Gruppe, die für ihre breite Palette an chemischen und biologischen Eigenschaften bekannt ist . Imidazol-Derivate zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikrobielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, antiamöbische, antihelminthische, antimykotische und ulzerogene Aktivitäten .
Analgetische Anwendungen
Imidazolhaltige Verbindungen, wie die in Frage stehende, haben sich als Analgetika gezeigt . Dies könnte ein interessantes Gebiet für die Forschung zur Schmerzbehandlung sein.
Antifungal-Anwendungen
Die Verbindung könnte auch ein Potenzial für antifungale Anwendungen haben . Dies könnte besonders nützlich bei der Entwicklung neuer Behandlungen für Pilzinfektionen sein.
Antihypertensive Anwendungen
Es besteht auch das Potenzial, dass die Verbindung zur Behandlung von Bluthochdruck eingesetzt werden kann . Dies könnte eine bedeutende Entwicklung im Management von Herz-Kreislauf-Erkrankungen sein.
Antiobesity-Anwendungen
Die Verbindung könnte möglicherweise zur Behandlung von Fettleibigkeit eingesetzt werden . Dies könnte eine bedeutende Entwicklung im Bereich der Gewichtskontrolle und der damit verbundenen Gesundheitszustände sein.
Antitumor-Anwendungen
Die Verbindung hat sich als vielversprechend für die Anwendung in Antitumorbehandlungen erwiesen . Dies könnte eine bedeutende Entwicklung im Bereich der Onkologie und Krebsbehandlung sein.
Antivirale Anwendungen
Die Verbindung hat auch Potenzial für den Einsatz in antiviralen Behandlungen gezeigt . Dies könnte besonders nützlich bei der Entwicklung neuer Behandlungen für Virusinfektionen sein.
Antihelmintische Anwendungen
Die Verbindung könnte möglicherweise zur Behandlung von Helminthen-Infektionen eingesetzt werden . Dies könnte eine bedeutende Entwicklung im Bereich der Behandlung von Infektionskrankheiten sein.
Wirkmechanismus
Target of Action
It’s known that similar compounds often target proteins, modulating their activity .
Mode of Action
It’s suggested that such compounds often interact with their targets, especially proteins, to modulate their activity .
Result of Action
It’s suggested that such compounds often have a significant impact on the organism’s stress response, particularly oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride . For instance, it’s suggested that the compound can enhance the body’s stress response, particularly in response to oxidative stress, thermal stress, and nutritional stress .
Biochemische Analyse
Biochemical Properties
1,3-Dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can conjugate with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This compound is also amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .
Cellular Effects
The effects of 1,3-Dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to conjugate with carboxyl linkers allows it to modify proteins and potentially alter their function .
Metabolic Pathways
1,3-Dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to conjugate with carboxyl linkers suggests its involvement in protein modification pathways .
Eigenschaften
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-piperidin-4-ylpyrimidine-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S.ClH/c1-14-7-9(10(16)15(2)11(14)17)20(18,19)13-8-3-5-12-6-4-8;/h7-8,12-13H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDDCTAIKFHTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1473338.png)
![7-Thia-2-azaspiro[3.5]nonane oxalate](/img/structure/B1473339.png)
![6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B1473340.png)



![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)


![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)
![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)
![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)
